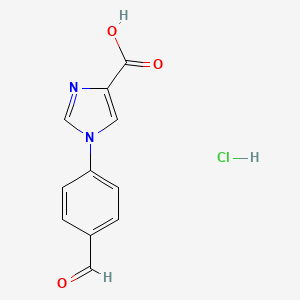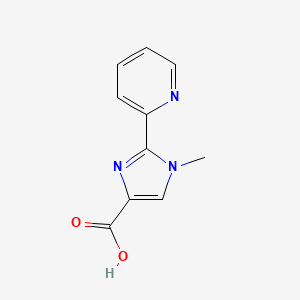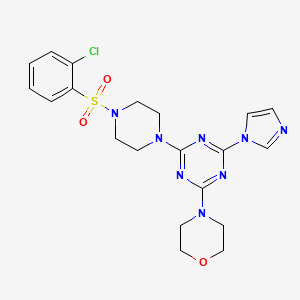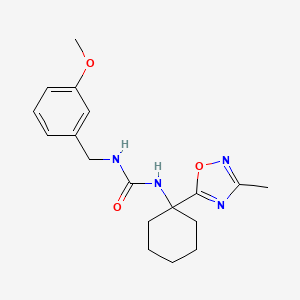
1-(4-Formylphenyl)imidazole-4-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Formylphenyl)imidazole-4-carboxylic acid; hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of imidazole, which is a heterocyclic organic compound that contains two nitrogen atoms in its five-membered ring structure. The synthesis of 1-(4-Formylphenyl)imidazole-4-carboxylic acid; hydrochloride has been achieved through various methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.
Mechanism Of Action
The mechanism of action of 1-(4-Formylphenyl)imidazole-4-carboxylic acid; hydrochloride involves the induction of apoptosis in cancer cells. Apoptosis is a programmed cell death process that is essential for the maintenance of tissue homeostasis. Studies have shown that 1-(4-Formylphenyl)imidazole-4-carboxylic acid; hydrochloride induces apoptosis in cancer cells by activating the mitochondrial pathway, which leads to the release of cytochrome c and the activation of caspases.
Biochemical and Physiological Effects
1-(4-Formylphenyl)imidazole-4-carboxylic acid; hydrochloride has been shown to have various biochemical and physiological effects. Studies have shown that this compound has the ability to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit angiogenesis. Additionally, 1-(4-Formylphenyl)imidazole-4-carboxylic acid; hydrochloride has been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-(4-Formylphenyl)imidazole-4-carboxylic acid; hydrochloride in lab experiments is its potential as an anticancer agent. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 1-(4-Formylphenyl)imidazole-4-carboxylic acid; hydrochloride. One area of future research is the development of new anticancer drugs based on this compound. Additionally, further studies are needed to investigate the potential of this compound as an anti-inflammatory and antioxidant agent. Finally, studies are needed to investigate the potential of this compound in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, 1-(4-Formylphenyl)imidazole-4-carboxylic acid; hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of this compound has been achieved through various methods, and its mechanism of action, biochemical and physiological effects have been studied extensively. While there are limitations to using this compound in lab experiments, its potential as an anticancer agent makes it a promising candidate for further research.
Synthesis Methods
The synthesis of 1-(4-Formylphenyl)imidazole-4-carboxylic acid; hydrochloride has been achieved through various methods. One of the most common methods involves the reaction of 4-nitrobenzaldehyde with glycine in the presence of potassium carbonate to form 1-(4-nitrophenyl)imidazole-4-carboxylic acid. The nitro group is then reduced to an amino group using palladium on carbon, and the resulting compound is then reacted with paraformaldehyde to form 1-(4-Formylphenyl)imidazole-4-carboxylic acid. The final step involves the addition of hydrochloric acid to form 1-(4-Formylphenyl)imidazole-4-carboxylic acid; hydrochloride.
Scientific Research Applications
1-(4-Formylphenyl)imidazole-4-carboxylic acid; hydrochloride has been used extensively in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the field of medicine, where it has been studied for its potential as an anticancer agent. Studies have shown that 1-(4-Formylphenyl)imidazole-4-carboxylic acid; hydrochloride has the ability to induce apoptosis in cancer cells, which makes it a promising candidate for the development of new anticancer drugs.
properties
IUPAC Name |
1-(4-formylphenyl)imidazole-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3.ClH/c14-6-8-1-3-9(4-2-8)13-5-10(11(15)16)12-7-13;/h1-7H,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQMNPFSBCDWNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N2C=C(N=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-formylphenyl)-1H-imidazole-4-carboxylic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dimethoxy-6-azaspiro[3.5]nonan-8-ol](/img/structure/B2561801.png)
![N-(3-bromophenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2561802.png)



![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2561812.png)

![5-(3-ethoxy-4-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2561815.png)
![N-(2,3-dimethoxy-2-methylpropyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2561817.png)


![6-(Aminomethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B2561820.png)

